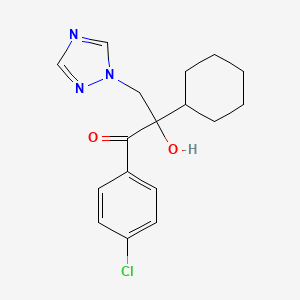

1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

Description

1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a triazole-containing compound with a propanone backbone. Its structure features:

- A 4-chlorophenyl group at position 1, contributing aromatic and electron-withdrawing properties.

- A 1H-1,2,4-triazole ring at position 3, a hallmark of antifungal agents due to its ability to inhibit fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase) .

Triazole derivatives dominate agricultural fungicides, with ~70% of commercial pesticides incorporating heterocycles like triazoles . However, structural variations in substituents significantly influence biological activity, solubility, and environmental persistence.

Properties

CAS No. |

107659-13-2 |

|---|---|

Molecular Formula |

C17H20ClN3O2 |

Molecular Weight |

333.8 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |

InChI |

InChI=1S/C17H20ClN3O2/c18-15-8-6-13(7-9-15)16(22)17(23,10-21-12-19-11-20-21)14-4-2-1-3-5-14/h6-9,11-12,14,23H,1-5,10H2 |

InChI Key |

OLEUIBGXEIXICZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(CN2C=NC=N2)(C(=O)C3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the chlorophenyl group: This can be achieved through the chlorination of a phenyl ring using reagents such as chlorine gas or thionyl chloride.

Cyclohexyl ring introduction: The cyclohexyl group can be introduced via a Grignard reaction or Friedel-Crafts alkylation.

Hydroxy group addition: The hydroxy group can be added through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Triazole ring formation: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The compound can undergo reduction reactions, such as the reduction of the ketone group to an alcohol using reducing agents like sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Cyclization: The triazole ring can undergo cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The triazole ring, in particular, is known for its ability to bind to metal ions and participate in coordination chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Chlorophenyl vs. Fluorophenyl Modifications

- 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate () replaces chlorine with fluorine. Fluorine’s higher electronegativity may improve binding affinity to fungal targets but reduce lipophilicity compared to chlorine.

Dichlorophenyl Derivatives

- 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- () features dual 2,4-dichlorophenyl groups. Increased halogenation likely boosts antifungal activity but may raise environmental persistence concerns .

Backbone Modifications: Propanone vs. Propanol vs. Cyclic Systems

Propanol Derivatives

- Prothioconazole desthio metabolite : 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-propan-2-ol () replaces the ketone with a secondary alcohol. This change could alter metabolic stability and solubility, as hydroxyl groups increase polarity .

Cyclopentanol and Cyclohexyl Systems

- (±)-(E)-5(4-Chlorobenzylidene)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol () uses a cyclopentanol backbone. Cyclic systems may enhance target binding via conformational rigidity but reduce solubility compared to linear propanone structures .

Triazole Positioning and Conjugation

- 2-Propanone, 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-1-yl)- () places the triazole at position 3 with a phenoxy group. The ether linkage (phenoxy) may improve systemic transport in plants compared to the target compound’s cyclohexyl group .

- 2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)- () introduces an α,β-unsaturated ketone, which could enhance antifungal activity through electrophilic interactions with fungal enzymes .

Data Table: Key Structural and Functional Comparisons

Values inferred from structural analogs.

Research Findings and Implications

- Activity vs. Comparatively, phenoxy-containing analogs () show higher solubility, critical for foliar applications.

- Metabolic Fate : Glucoside and malonic acid conjugates () are common metabolites of triazoles, suggesting the target compound may undergo similar transformations, affecting environmental persistence .

- Resistance Concerns : Overuse of triazoles like triadimefon® has led to fungal resistance . Structural uniqueness (e.g., cyclohexyl group) in the target compound might mitigate cross-resistance.

Biological Activity

1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a triazole moiety, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is . The presence of the triazole ring and the 4-chlorophenyl group suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 320.81 g/mol |

| Molecular Formula | C17H20ClN3O2 |

| IUPAC Name | 1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- |

| CAS Number | Not available |

Antimicrobial Activity

Studies have demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety has been linked to activity against various bacterial strains. For instance, compounds similar to our target compound have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The biological activity of 1-Propanone derivatives often includes enzyme inhibition. For instance, compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. Some triazole-based compounds exhibited strong inhibitory activity against urease, which is crucial in treating conditions like urinary tract infections . The IC50 values for these inhibitors ranged from 0.63 µM to 6.28 µM, indicating potent biological activity .

Case Studies

Recent research has focused on synthesizing derivatives of triazole and evaluating their biological activities. In one study, a series of triazole derivatives were synthesized and screened for their antibacterial and enzyme inhibition properties. The results indicated that certain derivatives significantly inhibited AChE and showed promising antibacterial activity .

Table: Biological Activity Summary of Related Compounds

| Compound Name | Antibacterial Activity (MIC μg/mL) | AChE Inhibition IC50 (µM) |

|---|---|---|

| Compound A (similar structure) | 4 - 8 | 2.14 |

| Compound B (triazole derivative) | 0.5 - 1 | 0.63 |

| Compound C (urease inhibitor) | Moderate | 6.28 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.